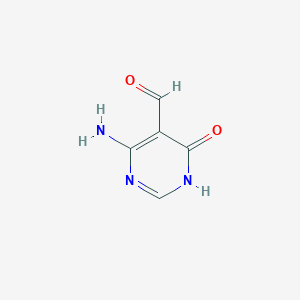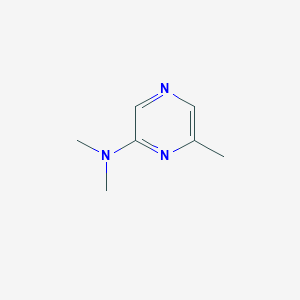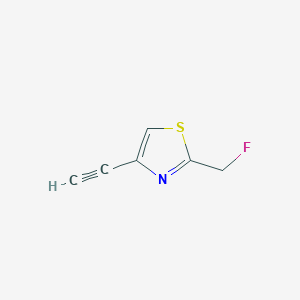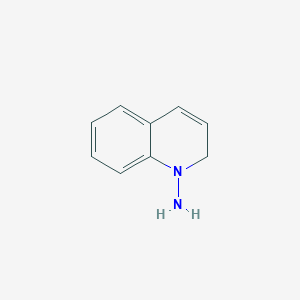
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a chlorinated propylidene group and a hydrazine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloropropan-2-one with hydrazine carboxamide in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(1-bromopropan-2-ylidene)hydrazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.
(E)-2-(1-fluoropropan-2-ylidene)hydrazine-1-carboxamide: Contains a fluorine atom in place of chlorine.
(E)-2-(1-iodopropan-2-ylidene)hydrazine-1-carboxamide: Features an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide lies in its specific chemical properties imparted by the chlorine atom
Propiedades
Fórmula molecular |
C4H8ClN3O |
|---|---|
Peso molecular |
149.58 g/mol |
Nombre IUPAC |
[(Z)-1-chloropropan-2-ylideneamino]urea |
InChI |
InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
Clave InChI |
RJVJMYIGSGZOGT-CLTKARDFSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/CCl |
SMILES canónico |
CC(=NNC(=O)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)



